molecular formula C14H11ClO B1354644 1-(2-Chlorophenyl)-2-phenylethanone CAS No. 72867-72-2

1-(2-Chlorophenyl)-2-phenylethanone

Cat. No.: B1354644
CAS No.: 72867-72-2
M. Wt: 230.69 g/mol
InChI Key: PYTHIEVNGSYRFO-UHFFFAOYSA-N
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Description

2’-Chloro-2-phenylacetophenone is an organic compound with the molecular formula C14H11ClO. It is also known as Desyl chloride. This compound is characterized by the presence of a chloro group attached to the alpha carbon of the acetophenone structure, which includes a phenyl ring and a carbonyl group. It is a white to almost white crystalline powder and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Chloro-2-phenylacetophenone can be synthesized through the chlorination of 2-phenylacetophenone. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the alpha position.

Industrial Production Methods: In industrial settings, the production of 2’-Chloro-2-phenylacetophenone involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction mixture is then subjected to purification steps such as recrystallization to obtain the final product.

Types of Reactions:

    Substitution Reactions: 2’-Chloro-2-phenylacetophenone undergoes nucleophilic substitution reactions where the chloro group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of 2’-Chloro-2-phenylacetophenone can lead to the formation of alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

  • Substitution reactions yield various substituted acetophenones.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in alcohols or hydrocarbons.

Scientific Research Applications

2’-Chloro-2-phenylacetophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: The compound is employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-2-phenylacetophenone involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing chloro group. This makes the alpha carbon highly reactive, facilitating various substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Chloroacetophenone: Similar structure but lacks the phenyl group on the alpha carbon.

    2-Bromo-2-phenylacetophenone: Similar structure with a bromo group instead of a chloro group.

    4’-Chloro-2-phenylacetophenone: Chlorination at the para position of the phenyl ring instead of the alpha carbon.

Uniqueness: 2’-Chloro-2-phenylacetophenone is unique due to its specific reactivity at the alpha position, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTHIEVNGSYRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506990
Record name 1-(2-Chlorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72867-72-2
Record name 1-(2-Chlorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)-2-phenylethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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